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Abstract
Acynonapyr is a novel acaricide developed by Nippon Soda Co., Ltd., distinguished by its

unique N-pyridyloxy azabicycle core structure.[1][2][3][4] It exhibits high efficacy against spider

mites of the Tetranychus and Panonychus genera, affecting all life stages.[1][2][3] Classified

under Group 33 of the Insecticide Resistance Action Committee (IRAC), Acynonapyr's mode

of action is the modulation of calcium-activated potassium channels (KCa2), a novel target for

agricultural chemicals.[5][6][7] This distinct mechanism provides a valuable tool for managing

resistance in mite populations.[7] Acynonapyr demonstrates a favorable safety profile, with

high selectivity for mites over beneficial insects and low mammalian toxicity.[7][8] This guide

provides an in-depth overview of the discovery, synthetic pathways, and biological activity of

Acynonapyr.

Discovery and Lead Optimization
The discovery of Acynonapyr originated from research into cyclic amines with

(hetero)aryl(oxy) moieties.[2][9] The initial lead compound, 4-[4-(trifluoromethyl)phenoxy]-1-[5-

(trifluoromethyl)-2-pyridyl]piperidine, displayed weak acaricidal activity.[2] Structural

optimization of this lead compound led to the identification of the N-pyridyloxy azabicycle as a

unique and highly active core structure, culminating in the discovery of Acynonapyr.[1][2]
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Physicochemical and Toxicological Properties
A summary of the key physicochemical and toxicological properties of Acynonapyr is
presented in Table 1.

Table 1: Physicochemical and Toxicological Properties of Acynonapyr

Property Value Reference(s)

IUPAC Name

3-endo-[2-propoxy-4-

(trifluoromethyl)phenoxy]-9-[[5-

(trifluoromethyl)-2-

pyridinyl]oxy]-9-

azabicyclo[3.3.1]nonane

[10]

CAS Number 1332838-17-1 [10]

Molecular Formula C₂₄H₂₆F₆N₂O₃ [10]

Molecular Weight 504.5 g/mol [10]

Melting Point 77.2–78.8°C [11]

Acute Oral LD₅₀ (Rat) >2000 mg/kg [1][7]

Synthesis Pathways
Two primary synthetic pathways for Acynonapyr have been reported by Nippon Soda Co., Ltd.

Pathway 1: Synthesis via N-Hydroxylation of an NH-free
Azabicycle
This pathway involves the initial construction of the azabicyclo[3.3.1]nonane core, followed by a

series of functional group transformations to yield Acynonapyr.
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Caption: Synthesis of Acynonapyr via N-hydroxylation.

Experimental Protocol Overview (Pathway 1):
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Formation of Bicyclic Ketone (2): Bicyclic ketone 2 is obtained via a Mannich reaction using

glutaraldehyde, 3-oxopentanedioic acid, and benzylamine.[12]

Reduction to 3-endo-ol (3): Subsequent stereoselective reduction of the ketone yields 3-

endo-ol 3.[12]

O-arylation to form (5): Coupling of 3 with fluorobenzene derivative 4 results in the O-

arylated azabicycle 5.[12]

Debenzylation to NH-free Azabicycle (6): Removal of the benzyl protecting group from 5

affords the NH-free azabicycle 6.[12]

Formation of Cyanoethylamine (7): Reaction of 6 with acrylonitrile yields cyanoethylamine 7.

[12]

Oxidation to Hydroxylamine (8): Oxidation of 7 leads to the formation of hydroxylamine 8.[12]

Final Coupling to Acynonapyr (1): Finally, coupling of 8 with chloropyridine 9 provides

Acynonapyr (1).[12]

Pathway 2: Synthesis via Oxidation of an N-pyridyl
Azabicycle
An alternative route to Acynonapyr involves the direct oxidation of an N-pyridyl substituted

azabicycle.

Chloropyridine (9),
K₂CO₃, CH₃CN, reflux

m-CPBA,
CH₂Cl₂

NH-free Azabicycle HCl salt (6·HCl) Azabicycle (10)1 Acynonapyr (1)2
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Caption: Synthesis of Acynonapyr via oxidation.

Experimental Protocol Overview (Pathway 2):

Synthesis of Azabicycle (10): The hydrochloride salt of the NH-free azabicycle (6) is reacted

with chloropyridine 9 in the presence of potassium carbonate in acetonitrile under reflux to

yield azabicycle 10.[12]

Oxidation to Acynonapyr (1): Azabicycle 10 is then oxidized with meta-chloroperoxybenzoic

acid (m-CPBA) in dichloromethane to afford Acynonapyr (1).[12] To a solution of azabicycle

10 (1.00 g, 2 mmol) in CH₂Cl₂ (10 mL), m-CPBA (approx. 65% purity, 0.81 g, 3 mmol) is

added at room temperature. The mixture is stirred overnight, diluted with ethyl acetate, and

washed sequentially with saturated aqueous Na₂S₂O₄, saturated aqueous NaHCO₃, and

water. After drying over MgSO₄ and solvent removal, the residue is purified by silica gel

chromatography to give Acynonapyr (1) (0.37 g, 37% yield).[12]

Spectroscopic Data
Selected ¹H-NMR data for Acynonapyr and key intermediates are provided in Table 2.

Table 2: Selected ¹H-NMR Spectral Data
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Compound Solvent
Chemical Shift (δ,
ppm) and
Multiplicity

Reference(s)

Acynonapyr (1) CDCl₃

1.05–1.10 (q-like, 3H),

1.34–1.42 (m, 1.22H),

1.70–1.74 (m, 1.60H),

1.78–1.86 (m, 3.61H),

2.06–2.13 (m, 2.03H),

[2.38–2.43 (m), 2.57–

2.77 (m), total 3.52H],

3.56–3.59 (m, 2H),

3.96–4.00 (m, 2H),

[4.64–4.68 (m), 4.91–

4.95 (m), total 1H],

6.93 (d, J=12 Hz, 1H),

7.09–7.10 (m, 1H),

7.17 (d, J=12 Hz, 1H),

[7.26 (d, J=6 Hz,

0.22H), 7.39 (d, J=12

Hz, 0.78H)], 7.85–

7.89 (m, 1H), 8.49 (s,

1H)

[11]

Azabicycle (10) CDCl₃ 1.03 (t, J=6 Hz, 3H),

1.54–1.57 (m, 1H),

1.63–1.66 (m, 2H),

1.75–1.85 (m, 4H),

1.87–1.91 (m, 2H),

2.44–2.48 (m, 2H),

2.61–2.69 (m, 1H),

3.95 (t, J=6 Hz, 2H),

4.36–4.40 (m, 1H),

4.82 (brs, 2H), 6.62

(d, J=12 Hz, 1H), 6.88

(d, J=12 Hz, 1H), 7.08

(s, 1H), 7.13 (d, J=6

[11]
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Hz, 1H), 7.60 (d, J=12

Hz, 1H), 8.37 (s, 1H)

O-arylated Azabicycle

(5)
CDCl₃

1.06 (t, J=6 Hz, 3H),

1.21–1.24 (m, 2H),

1.50–1.52 (m, 1H),

1.66–1.70 (m, 2H),

1.83–1.87 (m, 2H),

1.95–2.00 (m, 2H),

2.43–2.54 (m, 3H),

3.03 (brs, 2H), 3.82 (s,

2H), 3.97 (t, J=6 Hz,

2H), 4.74–4.78 (m,

1H), 6.94 (d, J=12 Hz,

1H), 7.08 (s, 1H), 7.16

(d, J=12 Hz, 1H), 7.23

(t, J=9 Hz, 1H), 7.31

(t, J=6 Hz, 1H), 7.35

(t, J=6 Hz, 2H)

[11]

Biological Activity and Mode of Action
Acynonapyr is a potent and selective acaricide against spider mites.[8] It is effective against

all developmental stages, with particularly high efficacy against larvae and adults.[8]

Acaricidal Spectrum and Efficacy
Acynonapyr demonstrates high activity against spider mites of the Tetranychus and

Panonychus genera.[11] However, it shows insufficient activity against rust and broad mites,

highlighting its high selectivity.[8]

Table 3: Acaricidal Activity of Acynonapyr and a Lead Compound
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Compound Target Mite
Activity (LC₉₀,
ppm)

Reference(s)

Acynonapyr (1) Tetranychus urticae ++++ (≤2) [11]

Panonychus citri ++++ (≤2) [11]

Lead Compound (11) Tetranychus urticae + (31 < LC₉₀ ≤ 125) [11]

Panonychus citri + (31 < LC₉₀ ≤ 125) [11]

Activity Ranking: ++++ (Highly Active) to - (Inactive)

Mode of Action: KCa2 Channel Modulation
Acynonapyr's novel mode of action is the modulation of calcium-activated potassium channels

(KCa2).[8][12] It acts as an inhibitor of these channels in spider mites, leading to the blockage

of potassium ion flow.[12] This disruption of neuronal function causes symptoms such as

convulsions and impaired mobility, ultimately resulting in the death of the mite.[8][12]

Electrophysiological studies have shown that Acynonapyr effectively blocks the Tetranychus

urticae KCa2 (TurKCa2) channel with a pEC₅₀ value of 6.78 ± 0.21 (165 nM).[12] Importantly,

Acynonapyr exhibits low activity against mammalian KCa2 channels, contributing to its

favorable safety profile.[8][12]
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Caption: Acynonapyr's inhibitory action on mite KCa2 channels.

Conclusion
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Acynonapyr represents a significant advancement in acaricide development, offering a novel

mode of action for the effective control of spider mites. Its high efficacy, selectivity, and

favorable safety profile make it a valuable component of integrated pest management (IPM)

and resistance management strategies. The synthetic pathways detailed herein provide a

foundation for further research and development of this important class of agricultural

chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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